![molecular formula C8H8INO B3040381 2-(2-Iodophenyl)acetamide CAS No. 195456-43-0](/img/structure/B3040381.png)
2-(2-Iodophenyl)acetamide
Overview
Description
2-(2-Iodophenyl)acetamide is a compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 g/mol . The IUPAC name for this compound is 2-(2-iodophenyl)acetamide .
Molecular Structure Analysis
The InChI code for 2-(2-Iodophenyl)acetamide is1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
. The compound has a canonical SMILES representation of C1=CC=C(C(=C1)CC(=O)N)I
. Physical And Chemical Properties Analysis
2-(2-Iodophenyl)acetamide has a molecular weight of 261.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 260.96506 g/mol . The topological polar surface area is 43.1 Ų .Scientific Research Applications
Nonlinear Optical Properties
2-(2-Iodophenyl)acetamide has been explored for its nonlinear optical properties. Studies have shown that certain organic crystals, including those containing 2-(2-Iodophenyl)acetamide, exhibit promising characteristics for photonic devices. These include applications in optical switches, modulators, and for optical energy purposes, as they display significant (hyper)polarizabilities in both static and dynamic cases (Castro et al., 2017).
Chemical Synthesis
2-(2-Iodophenyl)acetamide plays a role in the chemoselective acetylation of 2-aminophenol, a process relevant in the synthesis of antimalarial drugs. Various experimental conditions and acyl donors have been explored to optimize this reaction, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Radiopharmaceuticals
In the field of radiopharmaceuticals, derivatives of 2-(2-Iodophenyl)acetamide have been developed for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). These compounds, including CLINME, have been labeled with carbon-11 and show promise for imaging applications (Thominiaux et al., 2007).
Crystal Structure Analysis
The crystal structures of compounds containing 2-(2-Iodophenyl)acetamide have been studied for their molecular interactions. These studies contribute to our understanding of molecular linkages and interactions, which are crucial for designing drugs and materials with specific properties (Narayana et al., 2016).
Environmental Applications
2-(2-Iodophenyl)acetamide-related compounds have also been studied in environmental contexts. For instance, graphene/titanium dioxide nanotubes, which can be used for the degradation of acetaminophen, an environmental contaminant, have been developed and characterized. This research is critical for addressing pharmaceutical pollution in water sources (Tao et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(2-iodophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSFKDNBKNSCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodophenyl)acetamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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